molecular formula C13H15NO2S B124641 (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione CAS No. 145588-95-0

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

Cat. No. B124641
M. Wt: 249.33 g/mol
InChI Key: RMIDPJIHKSUBCO-NSHDSACASA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .

Scientific Research Applications

Thermophysical Properties

A study on the thermophysical properties of several thio and dithiocarbamates, including oxazolidine-2-thione derivatives, reports the temperatures, enthalpies, and entropies of fusion for these compounds. This research provides valuable data for understanding the physical behavior of such compounds in different temperature intervals (Temprado et al., 2008).

Polymerization Processes

Research on the cationic ring-opening polymerization of optically active N-substituted cyclic thiourethanes, which includes derivatives of oxazolidine-2-thione, shows that these compounds can be polymerized to obtain well-defined polythiourethanes. This study is crucial for developing new polymeric materials with controlled molecular weights and distributions (Nagai, Ochiai, & Endo, 2004).

Structural Analysis

An analysis of the structures and chemistry of products from the reaction of amino alcohols with carbon disulphide revealed that the oxazolidine derivatives possess an oxazolidine-2-thione structure. This finding is significant for the chemical characterization and application of such compounds in various reactions (Skulski, Garmaise, & Mckay, 1956).

Asymmetric Synthesis

The synthesis and application of spiro-fused carbohydrate oxazoline ligands, derived from oxazolidine-2-thiones, in asymmetric catalysis demonstrate their utility in achieving high enantioselectivity. Such studies contribute to the development of new methodologies in chiral synthesis (Kraft, Golkowski, & Ziegler, 2016).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It could include toxicity information, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This could involve potential applications or uses for the compound, areas of ongoing research, and unanswered questions that could be the focus of future studies .

properties

IUPAC Name

1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIDPJIHKSUBCO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182533
Record name 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

CAS RN

145588-95-0
Record name 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145588-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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